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molecular formula C18H16N4O2 B8393890 3-Amino-6-(4-methoxyphenyl)-n-phenylpyrazine-2-carboxamide

3-Amino-6-(4-methoxyphenyl)-n-phenylpyrazine-2-carboxamide

Cat. No. B8393890
M. Wt: 320.3 g/mol
InChI Key: PNABLTRRQFJWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365557B2

Procedure details

A Greenhouse tube was charged with 4-Methoxyphenylboronic acid (31.4 mg, 0.207 mmol) and treated with a solution of dichloropalladium; triphenylphosphane (4.84 mg, 0.0069 mmol) and 3-amino-6-bromo-N-phenyl-pyrazine-2-carboxamide (40.45 mg, 0.138 mmol) in DMF (0.81 mL) followed by Na2CO3 (2M solution, 207 uL, 0.414 mmol). The mixture was flushed with nitrogen and heated to 88° C. for 18 hours. After this time the reaction was filtered to remove inorganics and the resultant residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 uM, 100 A column, gradient 10%-95% B (solvent A: 0.05% TFA in water, solvent B: CH3CN) over 16 minutes at 25 mL/min]. The fractions were freeze-dried to give the title compound as a solid (18.56 mg, 38% Yield). MS (ES+) 321
Quantity
31.4 mg
Type
reactant
Reaction Step One
Quantity
4.84 mg
Type
reactant
Reaction Step Two
Quantity
40.45 mg
Type
reactant
Reaction Step Three
Quantity
207 μL
Type
reactant
Reaction Step Four
Name
Quantity
0.81 mL
Type
solvent
Reaction Step Five
Name
dichloropalladium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
38%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[NH2:31][C:32]1[C:33]([C:39]([NH:41][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)=[O:40])=[N:34][C:35](Br)=[CH:36][N:37]=1.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.Cl[Pd]Cl>[NH2:31][C:32]1[C:33]([C:39]([NH:41][C:42]2[CH:43]=[CH:44][CH:45]=[CH:46][CH:47]=2)=[O:40])=[N:34][C:35]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:36][N:37]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
31.4 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
4.84 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
40.45 mg
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)NC1=CC=CC=C1
Step Four
Name
Quantity
207 μL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0.81 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
dichloropalladium
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
After this time the reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganics
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 uM, 100 A column, gradient 10%-95% B (solvent A: 0.05% TFA in water, solvent B: CH3CN) over 16 minutes at 25 mL/min]
Duration
16 min
CUSTOM
Type
CUSTOM
Details
The fractions were freeze-dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CN1)C1=CC=C(C=C1)OC)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.56 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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